4,6-Bis(2-fluorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of two 2-fluorophenyl groups attached to the 4 and 6 positions of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(2-fluorophenyl)pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 2-fluorobenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(2-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
4,6-Bis(2-fluorophenyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in studying biological pathways and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Bis(2-fluorophenyl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of tyrosine kinases, which are crucial in cancer cell proliferation . The compound’s fluorine atoms enhance its binding affinity and specificity to the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Bis(4-fluorophenyl)pyrimidine
- 4,6-Diphenylpyrimidine
- 4,6-Bis(2-chlorophenyl)pyrimidine
Uniqueness
4,6-Bis(2-fluorophenyl)pyrimidine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance its reactivity and binding affinity in biological systems. This makes it a valuable compound for developing targeted therapies and advanced materials .
Properties
Molecular Formula |
C16H10F2N2 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
4,6-bis(2-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C16H10F2N2/c17-13-7-3-1-5-11(13)15-9-16(20-10-19-15)12-6-2-4-8-14(12)18/h1-10H |
InChI Key |
DSQBFDYWMKNVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)C3=CC=CC=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.